5-4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylAmino-4-hydroxy-3-(4-methyl-2-sulphonatophenyl)azonaphthalene-2,7 -disulphonate (sodium salt) 5-4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylAmino-4-hydroxy-3-(4-methyl-2-sulphonatophenyl)azonaphthalene-2,7 -disulphonate (sodium salt)
Brand Name: Vulcanchem
CAS No.: 12226-22-1
VCID: VC0084315
InChI: InChI=1S/C27H22ClN7O10S3.3Na/c1-13-3-6-16(7-4-13)29-26-31-25(28)32-27(33-26)30-19-12-17(46(37,38)39)10-15-11-21(48(43,44)45)23(24(36)22(15)19)35-34-18-8-5-14(2)9-20(18)47(40,41)42;;;/h3-12,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H2,29,30,31,32,33);;;/q;3*+1/p-3
SMILES: CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Molecular Formula: C27H19ClN7O10S3.3Na
Molecular Weight: 802.107

5-4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylAmino-4-hydroxy-3-(4-methyl-2-sulphonatophenyl)azonaphthalene-2,7 -disulphonate (sodium salt)

CAS No.: 12226-22-1

Cat. No.: VC0084315

Molecular Formula: C27H19ClN7O10S3.3Na

Molecular Weight: 802.107

* For research use only. Not for human or veterinary use.

5-4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylAmino-4-hydroxy-3-(4-methyl-2-sulphonatophenyl)azonaphthalene-2,7 -disulphonate (sodium salt) - 12226-22-1

Specification

CAS No. 12226-22-1
Molecular Formula C27H19ClN7O10S3.3Na
Molecular Weight 802.107
IUPAC Name trisodium;5-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Standard InChI InChI=1S/C27H22ClN7O10S3.3Na/c1-13-3-6-16(7-4-13)29-26-31-25(28)32-27(33-26)30-19-12-17(46(37,38)39)10-15-11-21(48(43,44)45)23(24(36)22(15)19)35-34-18-8-5-14(2)9-20(18)47(40,41)42;;;/h3-12,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H2,29,30,31,32,33);;;/q;3*+1/p-3
SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Introduction

Chemical Identification and Nomenclature

Registry Information

The compound is formally identified by CAS Registry Number 70210-46-7, which serves as its unique chemical identifier in scientific and regulatory contexts . This registry information is crucial for tracking the compound in chemical databases, safety regulations, and international trade.

Synonyms and Alternative Names

The compound is known by several synonyms in the chemical and textile industries:

  • Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate

  • 3-[[2-[(Sodiooxy)sulfonyl]-4-methylphenyl]azo]-5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazine-2-yl]amino]-4-hydroxy-2,7-naphthalenedisulfonic acid disodium salt

  • 5-[4-Chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-methyl-2-(sodiosulfo)phenylazo]-2,7-naphthalenedisulfonic acid disodium salt

  • Reactive brilliant red 6B (commercial name)

  • 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)azo]-, trisodium salt

  • Reactive Red 24 or Synocron Red P-BN (commercial designations)

Chemical Registry Identification

In addition to its CAS number, the compound is also identified by the chemical identifier DYKLIOJHWZQJBH-RCWDREBLSA-K, which represents its unique InChIKey . This standardized identifier allows for unambiguous chemical structure representation in digital databases.

Chemical Structure and Properties

Molecular Formula and Weight

The molecular formula of the compound is C27H23ClN7NaO10S3 , which reflects its complex organic structure containing carbon, hydrogen, chlorine, nitrogen, sodium, oxygen, and sulfur atoms. The molecular weight is calculated as 760.14 g/mol .

Structural Characteristics

The compound belongs to the monoazo class of dyes, characterized by a single azo (-N=N-) linkage in its structure . It features several key structural components:

  • A naphthalene core with 2,7-disulfonate groups

  • An azo linkage connecting to a 4-methyl-2-sulfonatophenyl group

  • A triazine ring system with chloro and methylphenylamino substituents

  • Multiple sulfonate groups contributing to water solubility

  • A reactive triazine system that enables covalent bonding with cellulosic fibers

Physical Properties

The compound appears as a colored solid, producing a red-blue light when used as a dye . It is non-flammable according to flammability assessments . The water solubility of similar reactive dyes in this class is generally good, with solubility values around 60 g/L at 50°C reported for related compounds .

Synthesis and Preparation Methods

Chemical Synthesis Route

The synthesis of this compound involves a multi-step process that can be summarized as follows:

  • Diazotization of 2-amino-5-methylbenzenesulfonic acid

  • Coupling reaction with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid

  • Condensation with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Final condensation with N-methylbenzenamine (N-methylaniline)

This synthetic route yields the target compound with the required reactive groups and chromophore system.

Laboratory Preparation Details

The detailed synthesis typically follows these steps, based on information from similar reactive dyes:

  • Creation of a diazonium salt through diazotization of the appropriate aromatic amine

  • Coupling of the diazonium salt with the coupling component (naphthalene derivative)

  • First condensation with cyanuric chloride at low temperature (0-10°C)

  • Second condensation with methylphenylamino component at elevated temperature (approximately 55°C)

Each step requires careful control of temperature, pH, and reaction time to achieve optimal yields and purity.

Applications in Textile Industry

Primary Applications

The compound is primarily used as a reactive dye for cellulosic fibers, particularly cotton fabrics . Its key applications include:

  • Dyeing of cotton and various cellulose fiber fabrics

  • Production of bright red hues with bluish tones

  • Application in textile printing processes

  • Use in specialized textile finishing processes

Dyeing Performance Characteristics

The performance characteristics of this reactive dye and similar compounds in the same class have been extensively studied. Table 1 summarizes typical performance metrics for related reactive red dyes.

Table 1: Typical Performance Characteristics of Reactive Red Dyes

ParameterCotton FabricsRamie FabricsNotes
Substantivity13-17%13-17%Dependent on molecular weight
Exhaustion~60-67%~51-56%Higher values for cotton
Fixation~50-58%~41-47%Higher values for cotton
Reactivity~30-38%~30-38%pH-dependent process

The dye shows better performance metrics on cotton compared to ramie fabrics, which is attributed to the higher crystallinity of ramie fibers and fewer accessible hydroxyl groups for reaction .

Fastness Properties

The color fastness properties of this reactive dye are generally excellent, as summarized in Table 2.

Table 2: Color Fastness Properties of Related Reactive Red Dyes

Fastness ParameterISO RatingNotes
Light Fastness6Excellent resistance to fading
Wash Fastness4-5Very good to excellent
Perspiration Fastness4-5Very good to excellent
Soaping5Excellent

These excellent fastness properties are attributed to the covalent bond formation between the reactive group of the dye and the hydroxyl groups of cellulosic fibers .

Chemical Reactivity and Bonding Mechanism

Reactive Group Functionality

The triazine group in the dye structure serves as the reactive center. The chloro substituent on the triazine ring acts as a leaving group during the reaction with cellulosic fibers, allowing the formation of a covalent bond between the dye and the fiber . This mechanism is responsible for the excellent wet fastness properties of the dye.

Bonding with Cellulosic Fibers

The reaction between the dye and cellulosic fibers occurs via a nucleophilic substitution mechanism:

  • Under alkaline conditions, the hydroxyl groups of cellulose become more nucleophilic

  • These nucleophilic groups attack the electrophilic carbon atoms of the triazine ring

  • The chlorine leaving group is displaced, forming a covalent ether linkage between the dye and fiber

  • This covalent bond is responsible for the excellent wash fastness of the dyed material

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